molecular formula C21H21N3 B413775 3-PHENYL-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1'-CYCLOHEXANE] CAS No. 331001-28-6

3-PHENYL-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1'-CYCLOHEXANE]

Cat. No.: B413775
CAS No.: 331001-28-6
M. Wt: 315.4g/mol
InChI Key: ZBUPRDZNUGFSOZ-UHFFFAOYSA-N
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Description

3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two rings. The presence of the 1,2,4-triazole ring and the isoquinoline moiety in its structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with suitable aldehydes or ketones can lead to the formation of the triazole ring . The subsequent steps involve the formation of the spiro structure through cyclization reactions, often requiring catalysts and specific reaction conditions such as refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. detailed industrial methods for this specific compound are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, which can lead to various biological effects . The isoquinoline moiety can also interact with enzymes and other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] apart is its unique combination of the spiro structure with the triazole and isoquinoline moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

331001-28-6

Molecular Formula

C21H21N3

Molecular Weight

315.4g/mol

IUPAC Name

3-phenylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclohexane]

InChI

InChI=1S/C21H21N3/c1-3-9-16(10-4-1)19-22-23-20-18-12-6-5-11-17(18)15-21(24(19)20)13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2

InChI Key

ZBUPRDZNUGFSOZ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5

Origin of Product

United States

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